21-Dehydrocortisol monohydrate

Description

Nomenclature and Chemical Classification of 21-Dehydrocortisol (B191429) Monohydrate

Systematic and Common Synonyms in Academic Literature

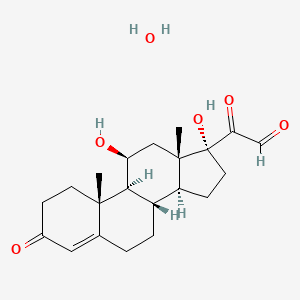

21-Dehydrocortisol monohydrate is the hydrated form of 21-dehydrocortisol. nih.gov The parent compound, 21-dehydrocortisol, is a C21-steroid aldehyde formed when the 21-hydroxy group of cortisol is oxidized. nih.govebi.ac.uk This structural change is critical to its chemical identity and metabolic function. Due to its specific structure and role as a cortisol metabolite, it is referred to by various names in scientific literature.

The compound is classified as a 11β-hydroxy steroid, 17α-hydroxy steroid, 20-oxo steroid, 21-oxo steroid, 3-oxo-Δ4 steroid, and a tertiary alpha-hydroxy ketone. nih.govebi.ac.uk The monohydrate form includes one molecule of water in its structure. nih.govfda.govncats.io

Below are tables detailing the synonyms for both the anhydrous and monohydrated forms of the compound.

Interactive Data Table: Synonyms and Identifiers for 21-Dehydrocortisol

| Identifier Type | Identifier |

|---|---|

| Systematic Name (IUPAC) | 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde nih.gov |

| Common Synonyms | Hydrocortisone (B1673445) 21-aldehyde nih.gov |

| (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-al nih.gov | |

| 11β,17-dihydroxy-21-oxoprogesterone ebi.ac.uk | |

| Registry Numbers | CAS: 14760-49-7 nih.gov |

| ChEBI ID: CHEBI:78595 nih.govebi.ac.uk |

Interactive Data Table: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| Preferred Name | This compound fda.govncats.io |

| Common Synonyms | Hydrocortisone 21-aldehyde monohydrate fda.govncats.io |

| Pregn-4-en-21-al, 11.beta.,17-dihydroxy-3,20-dioxo-, monohydrate fda.gov | |

| Registry Numbers | CAS: 906337-64-2 nih.govfda.gov |

Relationship to Parent Corticosteroids: Cortisol and Cortisone (B1669442) Metabolism

21-Dehydrocortisol is a direct metabolite of cortisol, the body's primary glucocorticoid. ontosight.ainih.gov Its formation involves the C-21 oxidation of cortisol, a reaction where the hydroxyl group (-CH₂OH) at position 21 of the steroid structure is converted into an aldehyde group (-CHO). nih.govebi.ac.uk This biotransformation is a significant step in the metabolic cascade of cortisol. oup.com

The metabolic pathway does not stop at the aldehyde. 21-Dehydrocortisol can be further metabolized. Studies have shown that it can be reduced back to cortisol, though this is not its primary fate. oup.comoup.com A more significant pathway involves its conversion to acidic metabolites. oup.com Specifically, 21-dehydrocortisol is an intermediate in the formation of cortienic acid via an intermediary 21-acid known as cortisolic acid. ingentaconnect.com

Furthermore, the metabolism of 21-dehydrocortisol is linked to that of cortisone. Cortisone is the 11-keto metabolite of cortisol. Similarly, 21-dehydrocortisone (B1220591) is the corresponding aldehyde of cortisone, where the 21-hydroxy group has been oxidized. nih.govebi.ac.uk Research indicates that cortisone may be a better precursor for C-21 oxidation than cortisol, leading to a predominance of 11-keto derivatives among the C-21 carboxy metabolites of cortisol. oup.com The interconversion between these steroids is governed by enzymes such as 11β-hydroxysteroid dehydrogenase. ontosight.ai The study of these pathways, including the role of 21-dehydrocortisol, is crucial for understanding conditions of corticosteroid imbalance. ontosight.ai

Historical Context and Significance in Steroid Biochemistry Studies

The investigation of 21-dehydrocortisol has been pivotal in elucidating the finer points of corticosteroid metabolism since the mid-20th century. Its significance lies in its role as a metabolic intermediate that helps researchers trace and understand specific enzymatic pathways that were otherwise difficult to resolve by studying only the parent compounds, cortisol and cortisone.

A key area of research has been the C-21 oxidation pathway of cortisol. oup.com In a 1975 study published in The Journal of Clinical Endocrinology & Metabolism, researchers administered isotopically labeled 21-dehydrocortisol and cortisol simultaneously to human subjects. oup.com This allowed them to compare the metabolic fates of both compounds directly. The study concluded that while 21-dehydrocortisol could be reduced back to cortisol, its major metabolite was cortienic acid, which is only a minor metabolite of cortisol itself. oup.com This demonstrated that 21-dehydrocortisol is not a normal intermediate in the main pathway from cortisol to other major metabolites like cortolic acids, but rather directs metabolism toward a different endpoint. oup.com

Further research from the same period focused on the stereospecificity of the enzymes involved. A 1975 study in the Journal of Biological Chemistry detailed the synthesis of stereospecifically labeled cortisol epimers using 21-dehydrocortisol as the substrate for the enzyme 21-hydroxysteroid dehydrogenase. nih.gov This work was crucial for understanding the precise biochemical mechanisms of steroid-metabolizing enzymes, showing how they distinguish between specific hydrogen atoms during reduction reactions. nih.gov These detailed biochemical studies underscore the value of 21-dehydrocortisol as a research tool to dissect the complex and stereospecific nature of steroid biotransformation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5.H2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3;1H2/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUDCNJUXZQHJL-WDCKKOMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906337-64-2 | |

| Record name | Hydrocortisone 21-aldehyde monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906337642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROCORTISONE 21-ALDEHYDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOL1F81T4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Derivatization of 21 Dehydrocortisol Monohydrate

Chemical Synthesis Approaches for 21-Dehydrocortisol (B191429)

The chemical synthesis of 21-dehydrocortisol primarily involves the selective oxidation of the C-21 hydroxyl group of cortisol and other 17-hydroxylated corticosteroids. Various methods have been developed to achieve this transformation, with catalytic oxidation being a prominent approach.

Catalytic Oxidation of 17-Hydroxylated Corticosteroids (e.g., Cu(OAc)2-catalyzed Air Oxidation)

A notable method for the preparation of 21-dehydrocortisol involves the catalytic oxidation of 17-hydroxylated corticosteroids using cupric acetate (Cu(OAc)2) and air. This process selectively oxidizes the primary hydroxyl group at the C-21 position to an aldehyde, yielding the α-ketoaldehyde structure characteristic of 21-dehydrocortisol. The reaction is typically carried out by refluxing the steroid substrate with cupric acetate in a suitable solvent such as methanol.

For instance, the oxidation of hydrocortisone (B1673445) (cortisol) using this method yields 21-dehydrocortisol. Similarly, other 17,21-dihydroxy-20-ketosteroids can be converted to their corresponding 21-aldehydes. The reaction mechanism is understood to involve the formation of a copper-steroid complex, facilitating the transfer of electrons and the subsequent oxidation by atmospheric oxygen.

It has been observed that in the presence of a free 17-hydroxyl group, the initially formed 21-aldehyde can further react to form a hemiacetal dimer. This dimerization involves the interaction between the C-17 hydroxyl group of one molecule and the newly formed C-21 aldehyde of another.

| Starting Material | Catalyst | Oxidant | Product |

| 17-Hydroxylated Corticosteroids | Cupric Acetate (Cu(OAc)₂) | Air (O₂) | 21-Dehydrocortisol |

Preparation of Specific Stereoisomers and Analogs

The chemical synthesis of specific stereoisomers at the C-21 position of 21-dehydrocortisol is inherently challenging due to the prochiral nature of the C-21 carbon in the precursor. While enzymatic methods offer high stereoselectivity, chemical syntheses for generating specific C-21 epimers of 21-dehydrocortisol derivatives are not extensively documented in readily available literature.

However, the synthesis of various analogs of 21-dehydrocortisol with modifications at different positions of the steroid nucleus is a broad area of steroid chemistry. These syntheses often involve multi-step sequences starting from more readily available steroid precursors. The introduction of functional groups, alteration of stereochemistry at other centers, and modification of the steroid backbone are common strategies to produce a wide array of analogs for biological evaluation. For example, the synthesis of C-21 substituted corticosteroids has been a subject of chemical research, aiming to explore novel therapeutic agents.

Enzymatic and Chemo-Enzymatic Synthesis of 21-Dehydrocortisol Derivatives

Enzymatic and chemo-enzymatic methods provide powerful tools for the stereoselective synthesis of 21-dehydrocortisol derivatives, particularly for controlling the stereochemistry at the C-21 position. These methods leverage the high specificity of enzymes to catalyze reactions that are often difficult to achieve with conventional chemical reagents.

21-Hydroxysteroid Dehydrogenase-Mediated Reductions to Cortisol Epimers

The enzymatic reduction of 21-dehydrocortisol is a key reaction that leads to the formation of cortisol epimers. This reaction is catalyzed by 21-hydroxysteroid dehydrogenase, an enzyme that utilizes nicotinamide adenine dinucleotide (NADH) as a cofactor. The reduction of the C-21 aldehyde group of 21-dehydrocortisol by this enzyme can result in the formation of either (21R)-cortisol or (21S)-cortisol, depending on the stereospecificity of the hydrogen transfer from NADH.

Specifically, the synthesis of (21R)-[21-³H]cortisol and (21S)-[21-³H]cortisol has been achieved through the reduction of 21-dehydrocortisol by NADH in the presence of 21-hydroxysteroid dehydrogenase acs.org. This enzymatic approach allows for the preparation of isotopically labeled cortisol epimers, which are invaluable tools for studying steroid metabolism and enzyme mechanisms.

Stereochemical Investigations of Enzyme-Catalyzed Reactions at C-21

Detailed stereochemical investigations have been conducted to understand the mechanism of the 21-hydroxysteroid dehydrogenase-catalyzed reduction of 21-dehydrocortisol. It has been established that the transfer of tritium from (4S)-[4-³H]NADH to 21-dehydrocortisol results in the formation of (21S)-[21-³H]cortisol acs.org. Conversely, the enzymatic reduction of 21-dehydro[21-³H]cortisol with non-labeled NADH yields (21R)-[21-³H]cortisol acs.org.

These findings demonstrate the high degree of stereospecificity of the enzyme. The stereochemistry at the C-21 position of the resulting cortisol epimers was determined by cleaving the side chain and oxidizing the resulting tritiated glycolate epimers with glycolate oxidase of known stereospecificity acs.org. Nuclear magnetic resonance (NMR) studies on [21-²H]cortisol and [21-²H]cortisone prepared enzymatically have further elucidated the stereochemistry of the hydrogen transfer acs.org.

| Enzyme | Substrate | Cofactor | Product | Stereochemistry of Product |

| 21-Hydroxysteroid Dehydrogenase | 21-Dehydrocortisol | NADH | Cortisol Epimers | (21R) and (21S) |

Derivatization Reactions and Structural Transformations

The α-ketoaldehyde functionality of 21-dehydrocortisol is a versatile handle for a variety of derivatization reactions and structural transformations. These reactions allow for the introduction of diverse chemical moieties, leading to the generation of novel corticosteroid derivatives with potentially altered biological activities.

The aldehyde group at C-21 can undergo reactions typical of aldehydes, such as the formation of acetals and hemiacetals. For instance, reaction with alcohols can yield the corresponding 21-acetals. It has also been reported that 21-dehydrocortisol can form 21,21-diacylates upon reaction with aliphatic acid anhydrides.

Furthermore, the C-21 aldehyde can be oxidized to a carboxylic acid, leading to the formation of the corresponding 21-oic acid derivative. This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid can then be further derivatized, for example, through esterification or amidation, to produce a wide range of C-21 modified corticosteroids.

Condensation reactions with nitrogen-based nucleophiles are also possible. For example, reaction with hydrazines can form hydrazones, and reaction with amines can lead to the formation of imines or enamines, which can serve as intermediates for further synthetic transformations.

| Reaction Type | Reagent | Functional Group Transformation |

| Acetal Formation | Alcohols | Aldehyde to Acetal |

| Diacylation | Acid Anhydrides | Aldehyde to 21,21-Diacylate |

| Oxidation | Oxidizing Agents | Aldehyde to Carboxylic Acid |

| Condensation | Hydrazines, Amines | Aldehyde to Hydrazone/Imine |

Formation and Characterization of Hemiacetal Dimeric Structures

21-Dehydrocortisol, also known as cortisol-21-aldehyde, is a C21-steroid and a derivative of cortisol where the 21-hydroxyl group has been oxidized to an aldehyde. nih.gov In its monohydrate form, the aldehyde group at the C-21 position is hydrated, leading to a geminal diol structure. Under certain conditions, particularly in solution, aldehydes can exist in equilibrium with hemiacetal forms. The formation of a dimeric hemiacetal structure from 21-dehydrocortisol monohydrate can be postulated to occur through the intermolecular reaction between the aldehyde group of one molecule and one of the hydroxyl groups of another.

The most likely hydroxyl group to participate in this intermolecular reaction would be the newly formed geminal diol at the C-21 position of a second molecule, or potentially the C-11 or C-17 hydroxyl groups. The formation of a six-membered ring is often favored, suggesting a dimer linked through a dioxane-like structure.

Postulated Dimeric Hemiacetal Structure Formation:

Monomer Equilibrium: In an aqueous solution, 21-dehydrocortisol exists in equilibrium between its aldehyde form and its hydrated geminal diol form (this compound).

Intermolecular Reaction: One molecule of 21-dehydrocortisol in its aldehyde form can react with one of the hydroxyl groups of the geminal diol of a second molecule.

Dimer Formation: This reaction would result in the formation of a dimeric structure linked by a hemiacetal bond.

Characterization of such a dimeric structure would rely on a combination of spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial in identifying the hemiacetal proton and carbon, respectively. The appearance of new signals and shifts in the signals corresponding to the C-21 position and the involved hydroxyl group would provide evidence for the dimer formation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the dimer, which would be double that of the monomer minus a molecule of water.

Infrared (IR) Spectroscopy: Changes in the O-H and C=O stretching frequencies would be indicative of the formation of the hemiacetal linkage and the disappearance of the aldehyde group.

Synthesis and Analysis of Hydrazone Derivatives

Hydrazone derivatives are a class of organic compounds characterized by the >C=N-NH- functional group and are typically synthesized through the condensation reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine derivative. mdpi.comdergipark.org.trresearchgate.netdergipark.org.trnih.gov The synthesis of hydrazone derivatives of this compound would involve the reaction of its C-21 aldehyde group with a selected hydrazide.

General Synthetic Scheme:

The reaction would proceed by nucleophilic addition of the amino group of the hydrazide to the electrophilic carbonyl carbon of the aldehyde on 21-dehydrocortisol, followed by the elimination of a water molecule to form the hydrazone.

R-CHO + H₂N-NH-C(=O)-R' → R-CH=N-NH-C(=O)-R' + H₂O

Where R-CHO represents 21-dehydrocortisol and H₂N-NH-C(=O)-R' represents a generic hydrazide.

A variety of hydrazides could be employed to generate a library of 21-dehydrocortisol hydrazone derivatives, each with potentially unique chemical and physical properties.

Analysis and Characterization of Hydrazone Derivatives:

The successful synthesis of these derivatives would be confirmed using standard analytical techniques:

Elemental Analysis: To confirm the empirical formula of the newly synthesized compound.

Spectroscopic Methods:

FTIR Spectroscopy: The appearance of a characteristic C=N stretching vibration and the disappearance of the C=O stretch of the aldehyde would confirm the formation of the hydrazone.

NMR Spectroscopy (¹H and ¹³C): The proton and carbon signals of the newly formed azomethine group (-CH=N-) would be identifiable in the respective NMR spectra.

UV-Visible Spectroscopy: The introduction of the hydrazone chromophore would likely result in a shift in the maximum absorption wavelength compared to the parent steroid.

Mass Spectrometry: To determine the molecular weight of the derivative and confirm the addition of the hydrazide moiety.

The synthesis of hydrazone derivatives from this compound represents a versatile strategy for modifying its structure and potentially its chemical properties.

Biochemical Transformations and Metabolic Pathways of 21 Dehydrocortisol Monohydrate

In Vitro Metabolic Studies in Mammalian Systems

In vitro studies utilizing mammalian liver preparations have been instrumental in elucidating the metabolic fate of 21-dehydrocortisol (B191429). These investigations have revealed a primary pathway involving oxidation and subsequent reduction, leading to the formation of various hydroxy acid metabolites.

Oxidative Metabolism of Cortisol to 21-Dehydrocortisol as an Intermediate

The initial step in this metabolic cascade is the oxidation of the C21-hydroxyl group of cortisol. This reaction is catalyzed by 21-hydroxysteroid dehydrogenase, an NAD-dependent enzyme, resulting in the formation of the aldehyde, 21-dehydrocortisol. nih.gov This conversion is a critical juncture, diverting cortisol from its typical glucocorticoid functions towards a pathway of oxidative degradation.

Conversion to Hydroxy Acid Metabolites (e.g., 11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-oic acids)

Following its formation, 21-dehydrocortisol is further metabolized to acidic end products. In vitro incubations of 21-dehydrocortisol with liver cytosols from various mammalian species, including rats, hamsters, and mice, have demonstrated its conversion to 11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-oic acids. ebi.ac.uk This transformation involves the reduction of the C20-keto group and the oxidation of the C21-aldehyde.

Enzymatic Stereospecificity in Metabolite Formation (e.g., 20α vs. 20β epimers)

The reduction of the 20-keto group of 21-dehydrocortisol exhibits a high degree of stereospecificity, which varies among different mammalian species. Mouse liver enzymes, for instance, almost exclusively produce the 20α-hydroxy epimer of the resulting carboxylic acid. ebi.ac.uk In contrast, rat and hamster liver cytosols convert 21-dehydrocortisol into both 20α- and 20β-hydroxy acids, with the 20α-epimer being the predominant form. ebi.ac.uk The enzymatic reduction of the C21 aldehyde of 21-dehydrocortisol to form cortisol is also stereospecific. The reaction catalyzed by 21-hydroxysteroid dehydrogenase involves the transfer of a hydride from the 4S position of NADH to form (21S)-[21-³H]cortisol. nih.gov

Table 1: Stereospecificity of 21-Dehydrocortisol Metabolism in Different Mammalian Liver Cytosols

| Species | Metabolites Formed from 21-Dehydrocortisol | Predominant Epimer | Reference |

|---|---|---|---|

| Mouse | 11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-oic acid | >90% 20α-hydroxy | ebi.ac.uk |

| Rat | 11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-oic acids | 20α-hydroxy | ebi.ac.uk |

| Hamster | 11β,17,20-trihydroxy-3-oxo-pregn-4-en-21-oic acids | 20α-hydroxy | ebi.ac.uk |

Enzymology of 21-Dehydrocortisol Interconversion

The enzymatic reactions governing the metabolism of 21-dehydrocortisol are central to understanding its biological role. The key enzymes involved are hydroxysteroid dehydrogenases, which exhibit specific cofactor requirements and kinetic properties.

Characterization of 21-Hydroxysteroid Dehydrogenases and Related Enzymes

21-Hydroxysteroid dehydrogenase is the primary enzyme responsible for the interconversion of cortisol and 21-dehydrocortisol. nih.govnih.gov This enzyme belongs to the larger family of hydroxysteroid dehydrogenases that are critical in steroid metabolism. nih.gov Additionally, the subsequent reduction of the 20-keto group is catalyzed by 20α- and 20β-hydroxysteroid dehydrogenases, which are part of the aldo-keto reductase (AKR) superfamily. e-jarb.org

Cofactor Dependence and Kinetic Studies of Enzymatic Reactions

The enzymatic activities of the dehydrogenases involved in 21-dehydrocortisol metabolism are dependent on specific cofactors. The reduction of 21-dehydrocortisol to cortisol by 21-hydroxysteroid dehydrogenase specifically requires NADH as a cofactor. nih.gov Conversely, the oxidation of cortisol to 21-dehydrocortisol is NAD-dependent. Kinetic studies of related enzymes, such as 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis, which acts on cortisol, have determined a Km of 24.07 μM and a Vmax of 21.08 μmol·min⁻¹·mg⁻¹. nih.gov While specific kinetic data for the enzymes directly metabolizing 21-dehydrocortisol in mammalian systems are less extensively characterized in the available literature, the cofactor dependence is well-established.

Table 2: Enzymatic Reactions and Cofactor Requirements in 21-Dehydrocortisol Metabolism

| Reaction | Enzyme | Cofactor | Reference |

|---|---|---|---|

| Cortisol → 21-Dehydrocortisol | 21-Hydroxysteroid Dehydrogenase | NAD⁺ | nih.gov |

| 21-Dehydrocortisol → Cortisol | 21-Hydroxysteroid Dehydrogenase | NADH | nih.gov |

Role as an Endogenous Metabolite or Impurity in Biological Contexts

While not a major circulating steroid hormone, 21-dehydrocortisol plays a role in biological systems primarily as a metabolite and, notably, as an impurity in pharmaceutical preparations of hydrocortisone (B1673445).

21-Dehydrocortisol monohydrate is recognized as a significant degradation product of hydrocortisone. scirp.orgresearchgate.netscirp.org Its formation can occur during the synthesis of hydrocortisone or upon storage of hydrocortisone-containing formulations, particularly under conditions of elevated temperature. scirp.orgscirp.org The presence of this impurity is a critical quality attribute for hydrocortisone drug products, as its levels are controlled by pharmacopoeial standards.

The primary pathway for the formation of 21-dehydrocortisol from hydrocortisone is through the oxidation of the C21-hydroxyl group. nih.gov This process can lead to the presence of 21-dehydrocortisol in various hydrocortisone preparations, including topical lotions and other formulations. researchgate.net

Biochemical Transformations of 21-Dehydrocortisol

Once present, 21-dehydrocortisol can undergo further biochemical transformations. One of the key metabolic reactions is its enzymatic reduction back to cortisol. This conversion is catalyzed by the enzyme 21-hydroxysteroid dehydrogenase, utilizing NADH as a cofactor. nih.gov This reaction is stereospecific, leading to the formation of stereoisomers of cortisol. nih.gov

Furthermore, studies on the degradation of hydrocortisone have revealed that 21-dehydrocortisol can be a transient intermediate in more extensive degradation pathways. Two major decomposition routes have been observed for hydrocortisone, both involving the initial formation of 21-dehydrocortisol:

Oxidative Degradation: This pathway leads to the formation of 21-dehydrohydrocortisone, which subsequently degrades to a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative. scirp.org

Non-oxidative Reaction: This route results in the formation of a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. scirp.org

Table of Research Findings on 21-Dehydrocortisol as a Hydrocortisone Degradation Product

The following table summarizes findings from studies on the degradation of hydrocortisone where 21-dehydrocortisol was identified as a key product.

| Study Focus | Key Findings | Reference |

| Stability of Hydrocortisone in Topical Formulations | 21-dehydrohydrocortisone was identified as the principal degradation product of hydrocortisone at both 50°C and room temperature. | scirp.org |

| Degradation of Hydrocortisone in a Zinc Oxide Lotion | Hydrocortisone's primary decomposition product was the 21-aldehyde (21-dehydrocortisol). Further degradation products were also identified using HPLC. | researchgate.net |

| General Degradation Pathways of Hydrocortisone in Aqueous Solutions | Two main degradation pathways were observed: an oxidative pathway where 21-dehydrohydrocortisone degrades to a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative, and a non-oxidative pathway. | scirp.org |

Molecular Mechanisms and Biological Activity of 21 Dehydrocortisol Monohydrate

Cellular and Receptor-Level Interactions

The biological activity of a steroid is contingent upon its interaction with cellular components, primarily specific protein receptors. The unique structural characteristics of 21-Dehydrocortisol (B191429), particularly its 21-aldehyde group, dictate its binding affinities and subsequent cellular responses.

Transcortin, also known as corticosteroid-binding globulin (CBG), is the primary transport protein for glucocorticoids in the blood. wikipedia.org Studies have been conducted to elucidate the interaction between 21-Dehydrocortisol and human plasma transcortin, often in direct comparison to cortisol. Research indicates that while both steroids interact with transcortin, their binding patterns are distinct, suggesting they may interact with the protein at different loci. deepdyve.com

Key differences were observed under various experimental conditions. The binding of both steroids to transcortin and bovine serum albumin was found to increase with rising alkalinity. However, the specific patterns of binding in relation to pH differed between the two compounds. Furthermore, temperature variations revealed a significant divergence in binding characteristics: the maximum binding of cortisol to transcortin occurs at 0–4 °C, whereas 21-Dehydrocortisol exhibits maximum binding at a physiological temperature of 37 °C. deepdyve.com This suggests that the nature of the interaction between 21-Dehydrocortisol and transcortin is fundamentally different from that of cortisol. deepdyve.com

The biological activity of 21-Dehydrocortisol extends to the induction of specific plasma proteins. In studies using bilaterally nephrectomized rats, 21-Dehydrocortisol was shown to be a potent inducer of plasma proangiotensin, the precursor to angiotensin. The efficiency of this induction was found to be equivalent to that of cortisol and aldosterone (B195564). nih.gov In adrenalectomized and nephrectomized animals, cortisol can cause a rapid and significant increase in plasma proangiotensin, and 21-Dehydrocortisol demonstrated the same level of activity. nih.gov

This potent activity suggests that the 21-aldehyde functionality does not impede, and may even be fully compatible with, the structural requirements for inducing proangiotensin synthesis. In contrast, other chemically related steroids showed lesser or no activity, highlighting the specific structural features necessary for this biological effect. nih.gov

Structure-Activity Relationship (SAR) Studies Related to the 21-Aldehyde Functionality

The relationship between a steroid's chemical structure and its biological activity (SAR) is fundamental to understanding its mechanism of action. For 21-Dehydrocortisol, the defining feature is the aldehyde group at the C-21 position, which replaces the typical hydroxyl group found in corticosteroids like cortisol.

Several structural motifs are considered essential for glucocorticoid and mineralocorticoid activity. These include the Δ4-ene-3-one structure in the A ring and an 11β-hydroxyl group in the C ring. nih.govresearchgate.net The side chain at C-17 is also a critical determinant of activity. The 21-hydroxyl group, present in cortisol and aldosterone, is known to be important for forming hydrogen bonds with receptor binding sites and is generally considered a requirement for potent mineralocorticoid activity. researchgate.netuomustansiriyah.edu.iq

The fact that 21-Dehydrocortisol, which possesses a 21-aldehyde instead of a 21-hydroxyl, retains high potency in inducing proangiotensin suggests that this specific biological response is less dependent on the hydrogen-donating capability of a C-21 hydroxyl group. nih.gov The key structural elements for proangiotensin induction were identified as the Δ4-ene-3-one structure of ring A, the 11β-OH group of ring C, and the carbonyl group at C-20, all of which are present in 21-Dehydrocortisol. nih.gov

The oxidation state of the carbon at the C-21 position significantly influences a steroid's biological activity profile. The conversion of the primary alcohol (hydroxyl group) in cortisol to an aldehyde in 21-Dehydrocortisol represents an increase in oxidation state. This chemical modification has profound implications for receptor interaction and biological function.

Generally, a hydroxyl group at C-21 is critical for mineralocorticoid activity. uomustansiriyah.edu.iq The presence of an aldehyde group at C-18 is the defining feature that gives aldosterone its potent mineralocorticoid effects compared to corticosterone. uomustansiriyah.edu.iq The replacement of the 21-hydroxyl with an aldehyde group in 21-Dehydrocortisol alters the electronic and steric properties of the side chain. This change is expected to modify its binding affinity for both glucocorticoid and mineralocorticoid receptors, which typically form specific hydrogen bonds with the 21-hydroxyl group. researchgate.net The altered interaction with transcortin is a clear example of how this modification impacts protein binding. deepdyve.com While it diminishes certain classical corticosteroid interactions, it preserves the ability to strongly induce specific pathways like proangiotensin synthesis. nih.gov

Modulation of Biochemical Pathways by 21-Dehydrocortisol Monohydrate

21-Dehydrocortisol is not merely an end-product but can also act as a substrate in metabolic pathways. It is recognized by enzymes that metabolize corticosteroids. Specifically, 21-Dehydrocortisol can be enzymatically reduced by 21-hydroxysteroid dehydrogenase (also known as dehydrogenase, 21-hydroxy-steroid) with NADH as a cofactor to form cortisol. nih.gov This reaction is stereospecific, transferring a hydride from NADH to the aldehyde to form the primary alcohol of cortisol. nih.gov This metabolic conversion demonstrates that 21-Dehydrocortisol can be integrated into the cortisol metabolic pathway, potentially serving as a precursor to the active hormone in certain tissues.

Furthermore, as detailed previously, 21-Dehydrocortisol directly modulates the renin-angiotensin system by potently inducing the synthesis of plasma proangiotensin, the precursor of angiotensin I. nih.gov The response to 21-Dehydrocortisol in this pathway is inhibitable by actinomycin (B1170597) D and cycloheximide, indicating that its mechanism of action involves the transcription of DNA and the synthesis of new protein. nih.gov

Effect on Protein Biosynthesis and Gene Expression (e.g., inhibition by Actinomycin D, Cycloheximide)

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of this compound concerning its direct influence on protein biosynthesis and gene expression. To date, no dedicated research studies have been published that investigate the effects of this particular compound on these fundamental cellular processes. Consequently, there is no available data from experiments utilizing inhibitors such as Actinomycin D or Cycloheximide to probe the transcriptional and translational effects of this compound.

While the broader class of corticosteroids, to which 21-Dehydrocortisol is related, is known to exert significant influence on protein synthesis and gene expression, it is scientifically unsound to extrapolate these general mechanisms to this compound without specific experimental evidence. The unique structural attributes of a molecule can lead to distinct biological activities.

Therefore, the creation of detailed research findings and data tables as requested is not feasible due to the absence of primary research on this topic. Further investigation is required to elucidate the specific molecular and biological activities of this compound.

Advanced Analytical Research Methodologies for 21 Dehydrocortisol Monohydrate

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for the detailed structural and conformational analysis of 21-Dehydrocortisol (B191429) monohydrate. These techniques provide insights into the molecular framework and the spatial arrangement of atoms, which are critical for understanding its biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural elucidation of corticosteroids. By arranging mono- and two-dimensional NMR techniques, a complete assignment of proton (¹H) and carbon (¹³C) signals can be accomplished. researchgate.net

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their chemical environments. For complex molecules like 21-Dehydrocortisol monohydrate, the ¹H NMR spectrum can be crowded, but it offers initial insights into the steroid's core structure.

2D NMR Techniques: To overcome the signal overlap in 1D spectra and to establish connectivity between atoms, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the proton-proton networks within the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons. Correlations in a ROESY spectrum indicate that protons are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule.

Through the combined application of these NMR techniques, a detailed and unambiguous assignment of all proton and carbon signals of this compound can be achieved, leading to a complete structural and conformational characterization.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its related impurities or metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of corticosteroids. A reversed-phase HPLC method allows for the efficient separation of this compound from its potential impurities.

A typical HPLC-DAD system for the analysis of corticosteroids would involve a C18 column and a mobile phase consisting of a mixture of aqueous and organic solvents. The DAD detector allows for the monitoring of absorbance over a range of wavelengths simultaneously, which aids in the identification of compounds and the assessment of peak purity.

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The development and validation of such an HPLC-DAD method are essential for routine quality control, stability studies, and the quantitative determination of this compound in various samples.

Table 1: Illustrative HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at a specified wavelength |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be employed for the qualitative analysis of steroids and their metabolites. researchgate.net In the context of metabolic studies of this compound, TLC can be used as a screening tool to separate and identify potential metabolites in biological samples. researchgate.net

The principle of TLC involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For the analysis of corticosteroids, various solvent systems can be optimized to achieve the desired separation. analis.com.my After development, the separated spots can be visualized under UV light or by spraying with a suitable reagent that reacts with the steroids to produce colored spots. analis.com.myasean.org The retention factor (Rf value) of each spot can then be calculated and compared with that of a reference standard for identification. TLC is particularly useful in the initial stages of metabolic research to get a preliminary profile of the metabolites formed.

Mass Spectrometry-Based Metabolomics for Identification of Related Species

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of steroids in complex biological matrices. It plays a crucial role in metabolomics studies aimed at identifying species related to this compound.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to resolve the different steroids present. The eluent from the LC column is then introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion (e.g., the molecular ion of 21-Dehydrocortisol) is selected and fragmented, and the resulting product ions are detected. This precursor-to-product ion transition is highly specific to the analyte of interest, enabling its confident identification and quantification even at very low concentrations.

Table 2: Example of Mass Spectrometry Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (m/z) | The mass-to-charge ratio of the parent molecule |

| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment ion |

| Collision Energy | The energy applied to induce fragmentation |

This metabolomics approach allows for the comprehensive profiling of steroid metabolites, providing valuable insights into the metabolic pathways of this compound.

Future Research Directions and Unaddressed Academic Questions

Exploration of Undiscovered Metabolic Fates and Enzymes

The metabolic pathway of 21-Dehydrocortisol (B191429) is not entirely mapped. It is known to be an intermediate in the conversion of cortisol to cortoic acids and can be enzymatically reduced back to cortisol. oup.comingentaconnect.comnih.gov However, the full spectrum of its metabolic transformations and the enzymes responsible are yet to be discovered.

Future research should focus on:

Identifying Novel Metabolites: Comprehensive metabolomic studies in various tissues, such as the liver, kidney, and adrenal glands, could uncover previously unknown downstream metabolites of 21-Dehydrocortisol. This would provide a more complete picture of the cortisol metabolic cascade.

Characterizing Catabolic Enzymes: While 21-hydroxysteroid dehydrogenase is known to reduce 21-Dehydrocortisol, the specific aldehyde dehydrogenases or other oxidoreductases that catalyze its conversion to acidic metabolites like cortisolic acid are not fully characterized in human tissues. nih.govnih.govresearchgate.net Isolating and characterizing these enzymes would be a significant step forward.

Investigating Tissue-Specific Metabolism: The metabolism of 21-Dehydrocortisol may vary significantly between different biological tissues. Exploring its fate in peripheral tissues where glucocorticoids have potent effects, such as skin, adipose tissue, and the central nervous system, could reveal unique, localized metabolic pathways and regulatory mechanisms.

A summary of known and potential metabolic transformations is presented below.

| Precursor | Transformation | Product | Key Enzyme(s) | Status |

| Cortisol | Oxidation | 21-Dehydrocortisol | (Unspecified) | Known Intermediate nih.gov |

| 21-Dehydrocortisol | Reduction | Cortisol | 21-Hydroxysteroid Dehydrogenase | Characterized nih.gov |

| 21-Dehydrocortisol | Oxidation | Cortisolic Acid (20-oxo-21-oic acid) | Aldehyde Dehydrogenase | Postulated ingentaconnect.comresearchgate.net |

| 21-Dehydrocortisol | Further Metabolism | Unknown Metabolites | (Undiscovered) | Unexplored |

Development of Novel Synthetic Pathways with Enhanced Stereocontrol

The chemical synthesis of corticosteroids is complex due to the molecule's intricate stereochemistry. While enzymatic reduction of 21-Dehydrocortisol has been used to synthesize stereospecific tritiated cortisol epimers, broader and more versatile synthetic strategies are needed. nih.gov

Key research objectives include:

Biocatalytic Approaches: Expanding the use of engineered enzymes or whole-organism biocatalysis to perform specific, stereocontrolled transformations on steroid precursors. This could offer environmentally friendly and highly specific alternatives to traditional chemical methods. nih.gov

Convergent Synthesis Strategies: Designing synthetic pathways where the steroid nucleus and the side chain are synthesized separately and then combined in a convergent manner. This approach could facilitate the creation of a wider range of analogues for research purposes.

In-depth Elucidation of Structure-Function Relationships at the Molecular Level

The biological activity of a steroid is intrinsically linked to its three-dimensional structure. The presence of a reactive aldehyde group at the C-21 position, in place of cortisol's hydroxyl group, suggests that 21-Dehydrocortisol may have unique interactions with biological macromolecules. nih.gov

Future investigations should aim to:

Receptor Binding and Activation Studies: Quantitatively compare the binding affinity and activation capacity of 21-Dehydrocortisol with that of cortisol for the glucocorticoid and mineralocorticoid receptors. This would clarify whether it acts as an agonist, antagonist, or partial agonist.

Covalent Adduct Formation: The aldehyde functionality of 21-Dehydrocortisol is chemically reactive and may form covalent bonds (Schiff bases) with amine groups, such as the side chain of arginine residues in proteins. theses.fr Research is needed to identify potential protein targets for such covalent modification and to understand the biological consequences of these interactions, which may be relevant in phenomena like corticosteroid-induced allergies. theses.fr

Structural Biology: Obtaining high-resolution crystal structures of 21-Dehydrocortisol bound to its target receptors or metabolizing enzymes. These structures would provide invaluable atomic-level insights into the specific molecular interactions that govern its biological activity and metabolic fate.

Application of Computational Chemistry in Predicting 21-Dehydrocortisol Monohydrate Interactions and Transformations

Computational chemistry provides powerful tools for modeling and predicting molecular behavior, offering a complementary approach to experimental studies. Such methods have been successfully applied to understand the interactions of other steroids with their receptors. nih.gov

Future computational research on 21-Dehydrocortisol should include:

Molecular Docking: Simulating the binding of 21-Dehydrocortisol to the ligand-binding domains of various nuclear receptors and enzymes. This can help predict binding affinities and identify key amino acid residues involved in the interaction, guiding site-directed mutagenesis experiments.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of 21-Dehydrocortisol when bound to a protein target. This can reveal how the ligand affects the receptor's structure and dynamics, providing insights into the mechanisms of activation or inhibition.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using QM/MM methods to model the enzymatic reactions involved in the metabolism of 21-Dehydrocortisol. This approach can elucidate reaction mechanisms and transition states, providing a detailed understanding of its biotransformation at a quantum-chemical level.

Investigation of this compound in Unexplored Biological Systems

Research on 21-Dehydrocortisol has largely been confined to its role as a metabolite within the established pathways of adrenal steroidogenesis. mdpi.com Its presence, function, or potential pathological significance in other biological contexts remains largely unexplored.

Promising areas for future investigation include:

Non-Adrenal Pathologies: Exploring the role of 21-Dehydrocortisol in diseases not directly linked to adrenal dysfunction, such as inflammatory skin conditions, neurodegenerative disorders, or metabolic syndrome. Altered local cortisol metabolism in these conditions could lead to significant changes in the concentration and activity of its metabolites.

Immunomodulatory Effects: Given its potential to form covalent adducts with proteins, investigating whether 21-Dehydrocortisol can act as a hapten to trigger immune responses is a critical area of study, particularly in understanding idiosyncratic adverse drug reactions to glucocorticoids. theses.fr

Comparative Endocrinology: Studying the metabolism and function of 21-Dehydrocortisol in diverse animal species. This could reveal conserved or divergent roles of this steroid metabolite and provide new animal models for studying corticosteroid metabolism.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 21-Dehydrocortisol monohydrate in biological samples, and how are they optimized?

- Methodology :

- Radioimmunoassay (RIA) : A highly sensitive method (detection limit ~0.1 ng/mL) optimized for specificity using antibodies with minimal cross-reactivity to structurally similar steroids (e.g., 17-hydroxyprogesterone) .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Utilizes atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM) for precise quantification. Validation parameters include linearity (r² > 0.99), intra-day precision (<15% RSD), and recovery rates (85–115%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions :

- Avoid dust formation and inhalation by using fume hoods and respiratory protection during weighing .

- Use chemical-impermeable gloves (e.g., nitrile) to prevent dermal exposure, and employ spill kits with inert absorbents (e.g., vermiculite) for accidental releases .

Advanced Research Questions

Q. How can experimental design frameworks like Response Surface Methodology (RSM) optimize the synthesis or formulation of this compound?

- Application of RSM :

- A three-factor central composite design (e.g., mixing time, solvent ratio, temperature) can model interactions affecting crystallization efficiency. For example, a study on alprazolam blends achieved ±5% homogeneity using RSM-optimized parameters validated via Raman spectroscopy .

- Key Outputs : Predictive models (e.g., quadratic equations) identify optimal conditions (e.g., 92% purity at 25°C, 1:3 solvent ratio) with statistical significance (p < 0.05) .

Q. How should researchers address discrepancies in 21-Dehydrocortisol measurements between immunoassays and chromatographic methods?

- Resolution Strategies :

- Cross-Validation : Compare results against certified reference materials (e.g., Cerilliant® CRM) to identify assay-specific biases. Immunoassays may overestimate by 15–20% due to antibody cross-reactivity with 21-deoxycortisol .

- Method Harmonization : Use Bland-Altman analysis to quantify inter-method variability and establish platform-specific reference ranges .

Q. What thermodynamic models predict the solubility and stability of this compound in multi-component systems?

- Flory–Huggins Theory :

- Predicts solubility in ternary mixtures (e.g., water-ethanol-lactose) by modeling polymer-solvent interactions. Experimental validation using monohydrate crystals in sugar alcohols showed <5% deviation from predicted values .

- Critical Parameters : Activity coefficients and temperature-dependent phase diagrams guide solvent selection for recrystallization .

Q. How can structural and vibrational spectroscopy resolve polymorphic ambiguities in this compound?

- Analytical Workflow :

- Infrared (IR) Spectroscopy : Compare experimental OH-stretching bands (3000–3600 cm⁻¹) with DFT-computed spectra to confirm monohydrate formation. Discrepancies >50 cm⁻¹ suggest anhydrous impurities .

- X-ray Diffraction (XRD) : Resolve crystal packing differences between monohydrate and anhydrous forms via characteristic peaks (e.g., 2θ = 12.4° for monohydrate) .

Data Contradiction and Reproducibility

Q. What factors contribute to inter-laboratory variability in this compound bioanalytical studies?

- Identified Sources :

- Pre-analytical Variables : Sample hemolysis increases matrix effects in LC-MS/MS by 10–15% .

- Instrument Calibration : Drift in mass spectrometer ion sources reduces sensitivity by 1–2% per 100 injections, requiring daily tuning with reference standards .

- Mitigation : Implement SOPs for sample collection (e.g., anticoagulant consistency) and instrument performance monitoring .

Q. How do researchers differentiate this compound from isomeric byproducts during synthetic workflows?

- Chromatographic Solutions :

- HPLC with Charged Aerosol Detection (CAD) : Resolves isomers (e.g., 21-deoxycortisol vs. 21-Dehydrocortisol) using a C18 column and gradient elution (0.1% formic acid/acetonitrile). Retention time differences ≥1.5 minutes confirm separation .

- Spectral Confirmation : High-resolution MS/MS fragments (e.g., m/z 347.2 → 121.0 for 21-Dehydrocortisol) provide structural specificity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.